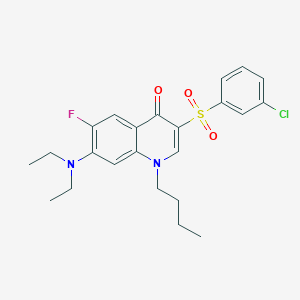

1-butyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one

Description

1-Butyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural motif widely explored in medicinal chemistry for its pharmacological versatility . This compound features a butyl chain at the N1 position, a 3-chlorobenzenesulfonyl group at C3, a diethylamino substituent at C7, and a fluorine atom at C4. The sulfonyl group and fluorine likely enhance metabolic stability and target binding, while the diethylamino group may improve solubility and pharmacokinetic properties .

The synthesis of such derivatives typically involves alkylation at N1, followed by sulfonylation or acylation at C3, as described in analogous protocols for 1-alkyl-3-aroyl-1,4-dihydroquinolin-4-ones (e.g., compounds 80–98 in Scheme 9 of ). However, the substitution of the aroyl group with a 3-chlorobenzenesulfonyl moiety distinguishes this compound from classical derivatives .

Properties

IUPAC Name |

1-butyl-3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClFN2O3S/c1-4-7-11-27-15-22(31(29,30)17-10-8-9-16(24)12-17)23(28)18-13-19(25)21(14-20(18)27)26(5-2)6-3/h8-10,12-15H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFJEURDXHQVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the butyl group: Alkylation reactions using butyl halides.

Sulfonylation: Reaction with 3-chlorobenzenesulfonyl chloride in the presence of a base.

Fluorination: Introduction of the fluorine atom using fluorinating agents.

Diethylamino group addition: Nucleophilic substitution reactions with diethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like hydrogen in the presence of a catalyst.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

Oxidizing agents: m-chloroperbenzoic acid, hydrogen peroxide.

Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,4-dihydroquinolin-4-one derivatives, which exhibit structural diversity at N1, C3, C6, and C5. Below is a comparative analysis with key analogues:

Key Differences and Implications

C3 Substituent: The 3-chlorobenzenesulfonyl group in the target compound replaces the aroyl groups (e.g., naphthalene-1-carbonyl in 80) seen in classical derivatives. Compared to the oxadiazole moiety in F418-0614 (), the sulfonyl group may offer distinct electronic effects, altering binding to biological targets like enzymes or receptors.

N1 Substituent :

- The butyl chain at N1 is shared with compounds 80 and 93 , suggesting a balance between lipophilicity and steric bulk. Shorter alkyl chains (e.g., ethyl in F418-0614) may reduce half-life due to faster metabolism .

C7 Diethylamino Group: The diethylamino substituent at C7 is unique among the compared compounds. This group likely enhances solubility and membrane permeability compared to unsubstituted analogues (e.g., 80) or piperidine derivatives (e.g., F418-0614) .

Biological Activity: APDQ230122 () demonstrates anti-pneumococcal activity by disrupting peptidoglycan biosynthesis. While the target compound shares the 1,4-dihydroquinolin-4-one core, its sulfonyl group and diethylamino substituent may shift its mechanism toward other targets, such as kinases or topoisomerases . In contrast, F418-0614 () is a screening compound for kinase inhibition, highlighting the scaffold’s adaptability .

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Core Structure : The compound features a quinoline backbone, which is known for its diverse biological activities.

- Functional Groups : It includes a sulfonyl group, a diethylamino moiety, and a fluorine substituent, each contributing to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. A study highlighted that derivatives of quinoline showed significant activity against various bacterial strains, suggesting that 1-butyl-3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one may similarly possess antimicrobial effects.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Quinoline A | E. coli | 15 |

| Quinoline B | S. aureus | 18 |

| Target Compound | E. coli | TBD |

| Target Compound | S. aureus | TBD |

Antiviral Potential

The compound's design includes features that may inhibit viral replication. Specifically, compounds with similar structures have been identified as potential inhibitors of hemagglutinin (HA), an important protein in the life cycle of viruses such as influenza . This suggests that further investigation into the antiviral properties of the target compound could yield promising results.

Cytotoxicity and Anticancer Activity

Studies have indicated that certain quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds that share structural similarities with This compound have shown selective toxicity towards tumor cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, the target compound was tested against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective concentrations for inhibition.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes crucial for microbial or viral replication.

- Interference with Cell Signaling : The diethylamino group could modulate signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.